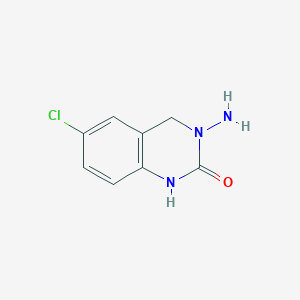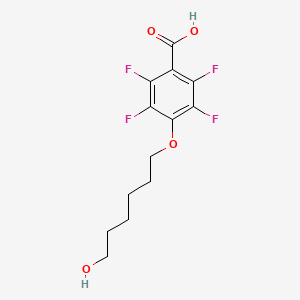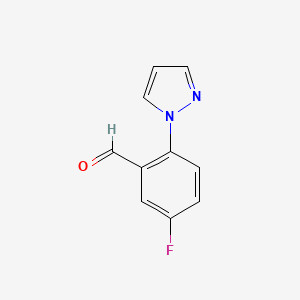
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
説明
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is an organic compound belonging to the family of pyrazoles. It has the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CN(N=C1)C2=C(C=C(C=C2)F)C=O . This indicates that the molecule consists of a pyrazole ring attached to a benzaldehyde group with a fluorine atom on the benzene ring. Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Synthesis of Heterocyclic Compounds
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde is used in the synthesis of various heterocyclic compounds. For example, it is involved in the creation of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are synthesized through reactions that include the formation of compounds with a 1,4-dihydropyridine ring, followed by aromatization (Dzvinchuk, 2007).
Development of Antimicrobial Agents
Compounds derived from this compound have been explored for their antimicrobial properties. For instance, novel Schiff bases synthesized using this compound and related derivatives have shown significant antimicrobial activity (Puthran et al., 2019). Another study describes the synthesis of fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles that exhibit antibacterial and antifungal activities (Gadakh et al., 2010).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of this compound are used to develop potential therapeutic agents. For example, the compound 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, synthesized using a related derivative, is an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics (Mano et al., 2004).
Structural Characterization
Structural characterization studies of compounds involving this compound have been conducted, providing insights into their molecular configurations. An example is the synthesis and structural characterization of isostructural thiazoles that include this compound (Kariuki et al., 2021).
Development of Potential Antipsychotic Agents
This compound has also been used in the development of potential antipsychotic agents. One study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which demonstrated promising results in behavioral animal tests (Wise et al., 1987).
作用機序
Target of Action
It’s worth noting that pyrazole derivatives have been studied for their potential antifungal and antiparasitic activities .
Mode of Action
It’s known that the pyrazole moiety is a crucial part of many bioactive compounds, suggesting that it may interact with biological targets in a significant way .
Result of Action
Compounds with a similar structure have shown potential antimicrobial activity .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
生化学分析
Biochemical Properties
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of drugs and other compounds, indicating its interaction with enzymes involved in these synthetic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to form covalent bonds with target molecules is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as promoting certain biochemical reactions or pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments.
特性
IUPAC Name |
5-fluoro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPRNAFNCMOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650851 | |
| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-84-7 | |
| Record name | 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



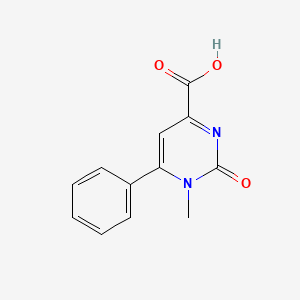
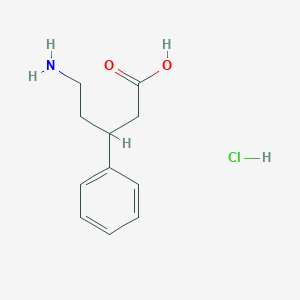
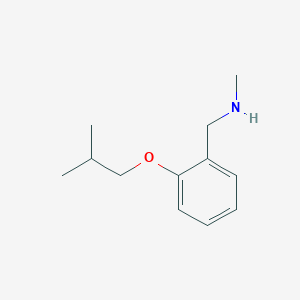
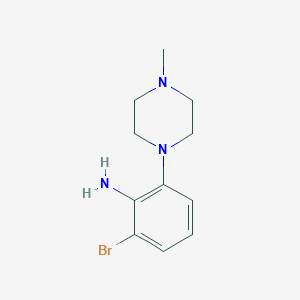

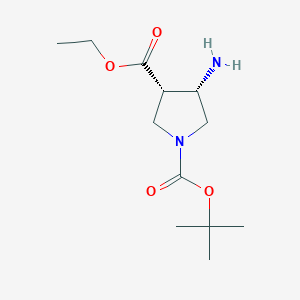
![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)

![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)



